5-((7-Methoxybenzo[d][1,3]dioxol-5-yl)methyl)-4,5-dihydroisoxazole-3-carbohydrazide
CAS No.:
Cat. No.: VC13345107
Molecular Formula: C13H15N3O5
Molecular Weight: 293.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15N3O5 |
|---|---|
| Molecular Weight | 293.27 g/mol |
| IUPAC Name | 5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carbohydrazide |
| Standard InChI | InChI=1S/C13H15N3O5/c1-18-10-3-7(4-11-12(10)20-6-19-11)2-8-5-9(16-21-8)13(17)15-14/h3-4,8H,2,5-6,14H2,1H3,(H,15,17) |
| Standard InChI Key | JZNNFLSJLRLHBK-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC2=C1OCO2)CC3CC(=NO3)C(=O)NN |
| Canonical SMILES | COC1=CC(=CC2=C1OCO2)CC3CC(=NO3)C(=O)NN |
Introduction
Overview of the Compound
Chemical Name:
5-((7-Methoxybenzo[d] dioxol-5-yl)methyl)-4,5-dihydroisoxazole-3-carbohydrazide
This compound appears to be a heterocyclic molecule with functional groups that suggest potential applications in medicinal chemistry or material science. Its structure includes:
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A methoxybenzo[d] dioxole moiety, which is often found in bioactive molecules.
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A dihydroisoxazole ring, a common scaffold in synthetic organic chemistry.
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A carbohydrazide group, which could participate in hydrogen bonding or act as a pharmacophore.
Key Functional Groups
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Methoxybenzo[d]13dioxole:
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This aromatic system is known for its electron-rich nature and potential for interactions with biological targets.
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Frequently observed in natural products and synthetic drugs.
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Dihydroisoxazole Ring:
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A five-membered heterocyclic ring containing nitrogen and oxygen.
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Known for its stability and versatility in reactions.
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Carbohydrazide:
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Contains both amide and hydrazine functionalities.
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Often used in drug design due to its ability to form hydrogen bonds with biological macromolecules.
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Medicinal Chemistry
Compounds with similar scaffolds have been investigated for:
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Antimicrobial activity: The carbohydrazide group can enhance interactions with bacterial enzymes.
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Antioxidant properties: The methoxybenzo[d] dioxole moiety can scavenge free radicals.
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Anti-inflammatory effects: Isoxazole derivatives are known to inhibit inflammatory pathways.
Material Science
The unique electronic properties of the methoxybenzo[d] dioxole group may make this compound useful in:
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Organic semiconductors.
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Photovoltaic materials.
Step-by-Step Synthesis
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Formation of Methoxybenzo[d]13dioxole Derivative:
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Start with catechol derivatives to synthesize the dioxole ring via cyclization with formaldehyde.
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Introduce the methoxy group through methylation.
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Preparation of Dihydroisoxazole:
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Use a nitrile oxide intermediate and an alkene as dipolarophile to form the isoxazole ring.
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Attachment of Carbohydrazide Group:
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React the isoxazole derivative with hydrazine hydrate or a similar reagent to introduce the carbohydrazide functionality.
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Spectroscopic Methods
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NMR (Nuclear Magnetic Resonance):
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Proton (H) and carbon (C) NMR to confirm the structure.
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Chemical shifts will help identify functional groups.
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IR (Infrared Spectroscopy):
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Peaks for C=O (amide), N-H (hydrazide), and aromatic groups.
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Mass Spectrometry:
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Molecular ion peak to confirm molecular weight.
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Fragmentation pattern to deduce structural features.
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X-ray Crystallography:
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To determine the three-dimensional arrangement of atoms.
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Hypothetical Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | ~275 g/mol |
| Melting Point | TBD (dependent on synthesis conditions) |
| Solubility | Likely soluble in polar organic solvents |
| Biological Activity | Potential antimicrobial or antioxidant |
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